2-(2-Oxocyclohexyl)acetamide

Description

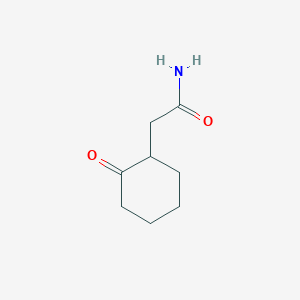

2-(2-Oxocyclohexyl)acetamide is an organic compound with the molecular formula C8H13NO2 It is characterized by a cyclohexane ring with a ketone group at the second position and an acetamide group attached to the ring

Properties

IUPAC Name |

2-(2-oxocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h6H,1-5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXUHNXCRQESCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312401 | |

| Record name | 2-Oxocyclohexaneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-35-1 | |

| Record name | 2-Oxocyclohexaneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxocyclohexaneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxocyclohexyl)acetamide typically involves the reaction of cyclohexanone with acetamide under specific conditions. One common method includes the use of a catalyst such as phosphorus pentaoxide to facilitate the reaction. The reaction is carried out by heating the mixture to a specific temperature, often around 70°C, and allowing it to react for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of solvents and catalysts is carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxocyclohexyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acid chlorides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted acetamides. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Drug Development

2-(2-Oxocyclohexyl)acetamide serves as a precursor in the synthesis of several antipsychotic medications. Notably, it is involved in the production of Cariprazine, an atypical antipsychotic used for treating schizophrenia and bipolar disorder. The synthesis pathway includes the transformation of N-(4-oxocyclohexyl)acetamide through various reactions, demonstrating its relevance in pharmaceutical chemistry .

2. Acetylcholinesterase Inhibition

Recent studies have shown that derivatives of this compound can act as potent inhibitors of acetylcholinesterase, an enzyme critical in the treatment of Alzheimer's disease. These compounds exhibit significant inhibitory activity and have been evaluated for their potential as therapeutic agents against neurodegenerative disorders . The molecular docking studies suggest that these derivatives interact effectively with the enzyme's active site, providing insights into their mechanism of action.

Other Chemical Applications

1. Industrial Uses

Beyond pharmacological applications, this compound is noted for its utility in industrial chemistry. It has been explored as a building block for synthesizing polymers and other materials due to its reactive functional groups. Its derivatives are also considered for use as plasticizers and stabilizers in various formulations .

2. Biochemical Research

The compound has been utilized in biochemical research for its cytotoxic properties against certain cancer cell lines, indicating potential applications in cancer therapy . The ability to modify its structure allows researchers to explore various derivatives that may enhance its efficacy and selectivity.

Case Study 1: Synthesis and Evaluation of Anticholinergic Compounds

A series of studies synthesized novel 2-(2-oxo-2H-chromen-4-yl)acetamides based on the structure of this compound. These compounds were evaluated for their acetylcholinesterase inhibitory activity, revealing one compound with an IC50 value significantly lower than standard drugs like tacrine, indicating high potential for further development as anti-Alzheimer agents .

Case Study 2: Development of Cariprazine

The synthesis pathway for Cariprazine from this compound was optimized to enhance yield and reduce costs. This improved synthetic route not only made the production more commercially viable but also allowed for the exploration of additional derivatives that could lead to new therapeutic options for psychiatric conditions .

Mechanism of Action

The mechanism of action of 2-(2-Oxocyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of intermediates and the activation of specific pathways, depending on the reaction conditions and the presence of catalysts .

Comparison with Similar Compounds

Similar Compounds

Cyclohexaneacetamide: Similar structure but lacks the ketone group.

2-Oxocyclohexanecarboxamide: Similar structure with a carboxamide group instead of an acetamide group.

Uniqueness

2-(2-Oxocyclohexyl)acetamide is unique due to the presence of both a ketone and an acetamide group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and research .

Biological Activity

2-(2-Oxocyclohexyl)acetamide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a ketone and acetamide functional groups. Its chemical formula is , and it is classified as an acylamide. The presence of the oxo group enhances its reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile , which enables it to participate in various biochemical reactions. The compound has shown potential in modulating enzyme activities and influencing cellular pathways related to inflammation and apoptosis. Specifically, it may inhibit certain enzymes involved in lipid metabolism, thereby affecting cell signaling pathways critical for maintaining cellular homeostasis.

1. Anti-inflammatory Effects

Studies have indicated that this compound exhibits anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests its potential use in treating conditions such as arthritis and other inflammatory disorders .

2. Neuroprotective Properties

Research highlights the compound's neuroprotective effects, particularly in models of neurodegenerative diseases. By inhibiting apoptosis in neuronal cells, this compound could contribute to the preservation of neuronal integrity under stress conditions, potentially offering therapeutic benefits in diseases like Alzheimer's .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This activity could be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Anti-inflammatory Activity : In a controlled experiment involving human cell lines, treatment with this compound resulted in a significant decrease in TNF-alpha levels, a key inflammatory marker. This suggests that the compound may serve as a potential therapeutic agent for managing inflammation .

- Neuroprotection in Animal Models : In vivo studies utilizing mouse models demonstrated that administration of this compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues, indicating its role as a neuroprotective agent .

- Antimicrobial Testing : The compound was tested against various bacterial strains using the disk diffusion method, showing notable inhibitory zones against Gram-positive bacteria, which suggests its potential application in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.